![molecular formula C14H27ClN2O3 B2416423 tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride CAS No. 2193064-50-3](/img/structure/B2416423.png)

tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

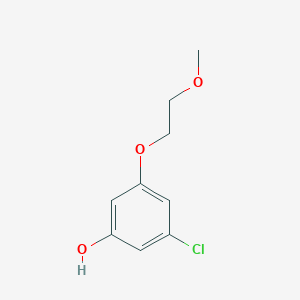

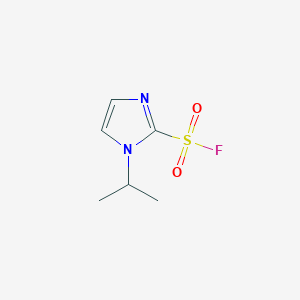

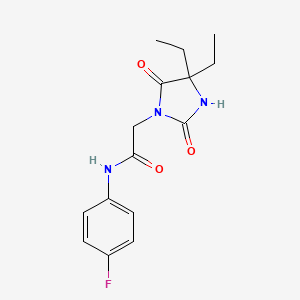

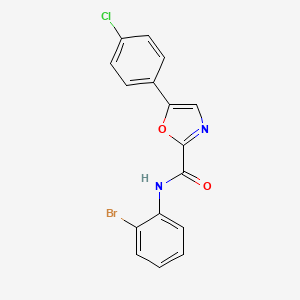

“tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2193064-50-3 . It has a molecular weight of 306.83 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is1S/C14H26N2O3.ClH/c1-13(2,3)19-12(17)16-11-4-9-18-14(10-11)5-7-15-8-6-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 306.83 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available data.Wissenschaftliche Forschungsanwendungen

Microbial Degradation and Environmental Fate

Microbial degradation of fuel oxygenates like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) is crucial in understanding the environmental fate of such substances. Studies reveal that these compounds can be biodegradable under various conditions, including oxic and anoxic environments. However, the degradation pathways, especially under anoxic conditions, are not fully understood. The degradation processes are influenced by site-specific conditions, highlighting the importance of understanding the biogeochemical factors governing the degradation capabilities of intrinsic microbial communities (Schmidt et al., 2004).

Synthetic Phenolic Antioxidants and Toxicity

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been found in various environmental matrices and even within human tissues. Concerns about the toxicity of SPAs have been raised, with some studies suggesting that certain SPAs may cause hepatic toxicity, endocrine disruption, or even carcinogenic effects. These findings underscore the need for further research into the toxicity of SPAs, their environmental behaviors, and the development of safer alternatives (Liu & Mabury, 2020).

Ethyl tert-Butyl Ether (ETBE) Degradation in Soil and Groundwater

Ethyl tert-butyl ether (ETBE) is another fuel additive whose biodegradation in soil and groundwater is of interest. Microorganisms capable of degrading ETBE aerobically have been identified. However, the degradation kinetics are slow, and the metabolic limitations are not fully elucidated. Additionally, the presence of co-contaminants can either limit or enhance the biodegradation of ETBE, adding another layer of complexity to understanding its environmental fate (Thornton et al., 2020).

Decomposition of Methyl Tert-Butyl Ether

The decomposition of methyl tert-butyl ether (MTBE) has been explored using radio frequency (RF) plasma reactors. The study demonstrates the feasibility of using RF plasma reactors for decomposing and converting MTBE into simpler compounds, presenting an alternative method for addressing MTBE contamination in the environment (Hsieh et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3.ClH/c1-13(2,3)19-12(17)16-11-4-9-18-14(10-11)5-7-15-8-6-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEKARRUDXKFTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC2(C1)CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2416340.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2416342.png)

![3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2416349.png)

![N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide](/img/structure/B2416353.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2416357.png)

![1-(4-methoxyphenyl)-5-oxo-N-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2416361.png)